Benzoic acid, 4-(hexyloxy)-, 4-((2-methylbutoxy)carbonyl)phenyl ester

Langmuir-Blodgett Films Liquid Crystal Monolayers Surface Chemistry

Benzoic acid, 4-(hexyloxy)-, 4-((2-methylbutoxy)carbonyl)phenyl ester (CAS 64240-65-9), also known as S-1082 or 2-methylbutyl 4-(4-n-hexoxybenzoyloxy)benzoate, is a chiral nematic (cholesteric) liquid crystal compound historically manufactured by E. Merck.

Molecular Formula C25H32O5
Molecular Weight 412.5 g/mol
CAS No. 64240-65-9
Cat. No. B15349713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(hexyloxy)-, 4-((2-methylbutoxy)carbonyl)phenyl ester
CAS64240-65-9
Molecular FormulaC25H32O5
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC(C)CC
InChIInChI=1S/C25H32O5/c1-4-6-7-8-17-28-22-13-9-21(10-14-22)25(27)30-23-15-11-20(12-16-23)24(26)29-18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3
InChIKeyPFFXLOXLWSVOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-(hexyloxy)-, 4-((2-methylbutoxy)carbonyl)phenyl ester (CAS 64240-65-9): A Functional Chiral Liquid Crystal Dopant for Advanced Display Applications


Benzoic acid, 4-(hexyloxy)-, 4-((2-methylbutoxy)carbonyl)phenyl ester (CAS 64240-65-9), also known as S-1082 or 2-methylbutyl 4-(4-n-hexoxybenzoyloxy)benzoate, is a chiral nematic (cholesteric) liquid crystal compound historically manufactured by E. Merck [1]. It belongs to the benzoyloxybenzoate ester class and functions primarily as an optically active dopant to induce a helical structure in nematic liquid crystal hosts for electro-optical devices [2]. Its molecular architecture features a three-ring core with a terminal n-hexyloxy chain and a chiral 2-methylbutoxycarbonyl group, which distinguishes it from simpler chiral dopants [3].

Why In-Class Chiral Dopants Cannot Simply Interchange with Benzoic Acid, 4-(hexyloxy)-, 4-((2-methylbutoxy)carbonyl)phenyl ester (CAS 64240-65-9)


Substituting S-1082 with other chiral dopants like the commonly studied CE4 (4-(2-methylbutyl)phenyl 4-hexyloxybenzoate) or simple cholesteryl esters can fundamentally alter the performance of a liquid crystal mixture. While CE4 and its enantiomers share the hexyloxy and 2-methylbutyl moieties, they lack the central benzoyloxybenzoate core and carbonate linkage of S-1082 . This structural difference significantly impacts monolayer and multilayer formation behavior at interfaces, a property critical for certain display modes [1]. Furthermore, S-1082 is explicitly designed to provide positive dielectric anisotropy and high resistivity (on the order of 10^10 ohm-cm) in guest-host display systems, a specific combination not found in other common chiral additives, which typically possess negative dielectric anisotropy or lower resistivity [2]. Generic substitution therefore risks altered driving voltage requirements, reduced operational temperature ranges, and decreased display contrast [2].

Quantitative Differentiation Evidence for Procurement of Benzoic Acid, 4-(hexyloxy)-, 4-((2-methylbutoxy)carbonyl)phenyl ester (CAS 64240-65-9)


Monolayer Collapse and Multilayer Formation: Distinct 2D Phase Behavior vs. p-Heptylphenyl p-Hexanoyloxybenzoate

When spread at the air-water interface, 2-methylbutyl-p-(p-hexyloxybenzoyloxybenzoate), a name synonymous with the target compound, forms stable monolayers that collapse into well-defined, successive multilayers of exactly two, three, and four molecules in thickness upon compression [1]. This behavior is directly compared against p-heptylphenyl p-hexanoyloxybenzoate under identical conditions, with the collapse point and molecular surface area at transition providing a quantitative fingerprint of its interfacial phase behavior. The stepwise expansion of the target compound's multilayers confirms a high degree of molecular organization [1].

Langmuir-Blodgett Films Liquid Crystal Monolayers Surface Chemistry Model Membrane

Function as a Positive Dielectric Anisotropy Chiral Dopant with High Resistivity for Guest-Host LCDs

The target compound is explicitly designed for use as a chiral nematic additive in positive dielectric anisotropy cholesteric mixtures for guest-host liquid crystal displays (LCDs) [1]. Unlike many conventional chiral dopants that possess negative dielectric anisotropy, S-1082 enables a Grandjean texture that can be disrupted by an electric field, switching the device from a transmissive to a scattering state [2]. Critically, the liquid crystal material is specified to have a high resistivity on the order of 10^10 ohm-cm, a key parameter for low-power consumption in battery-operated devices [1].

Chiral Dopant Dielectric Anisotropy Guest-Host Display Electrical Resistivity

Validated Commercial Use as Merck S-1082 in a Specific Storage-Type LCD Formulation

The compound has a documented commercial history as a chiral nematic liquid crystal material S1082, manufactured by E. Merck, and used in a precise 17:3 weight ratio mixture with the nematic material S1085 for storage-type liquid crystal display panels [1]. This specific formulation was chosen to suppress light scattering in the stored image state, leveraging the compound's dual-frequency dielectric anisotropy characteristics: positive at 100 Hz for writing and negative at 20 kHz for erasing [1]. This is a specific, proven formulation that differs from generic chiral dopants.

Cholesteric Liquid Crystal Storage Display Merck S-1082 Display Formulation

Structural Differentiation via Chiral Carbonate Linkage vs. Direct Alkyl Linkage in CE4 Analogs

The target compound's 2-methylbutoxycarbonyl group is attached via a carbonate linkage (-O-CO-O-), creating a different electronic environment and conformational flexibility compared to the direct C-C alkyl linkage found in compounds like (S)- and (±)-CE4 (4-(2-methylbutyl)phenyl 4'-hexyloxybenzoate, CAS 69777-59-9 and 84620-33-7) . This structural feature places the chiral center further from the core, connected through an ester bridge, which is known to influence helical twisting power (HTP) and phase transition temperatures in related systems. For instance, 4-(2-methylbutoxy)phenyl 4-(hexyloxy)benzoate (a positional isomer) has been identified as a UV filter (Eusolex 6007), highlighting how small structural changes drastically alter the compound's application domain .

Chiral Dopant Calamitic Liquid Crystal Structural Isomer Benzoyloxybenzoate

Evidence-Based Application Scenarios for Benzoic Acid, 4-(hexyloxy)-, 4-((2-methylbutoxy)carbonyl)phenyl ester (CAS 64240-65-9)


Low-Power Guest-Host Reflective Color Displays

The compound's documented use as a positive dielectric anisotropy chiral dopant with high resistivity (~10^10 ohm-cm) makes it suitable for guest-host LCDs that operate via a Grandjean-to-focal-conic texture change [1]. This mode offers lower power consumption than dynamic scattering displays and is ideal for portable, battery-operated devices requiring color information display .

Bistable Storage-Type Cholesteric LCDs

A proven application is in storage-type cholesteric LCDs, where S-1082 is used in a specific 17:3 mixture with nematic S1085 [1]. The compound's dual-frequency dielectric anisotropy characteristic allows for low-frequency writing and high-frequency erasing of images, a critical feature for e-paper and electronic shelf label applications [1].

Model System for Langmuir-Blodgett Film and Biological Membrane Research

The precise, quantized multilayer formation (2, 3, and 4 molecules thick) documented at the air-water interface makes this compound a valuable model for studying interfacial liquid crystal alignment and molecular self-assembly [1]. This property is leveraged in fundamental research on cell membrane mimics and the development of ordered thin-film sensors [1].

Formulation Component Modifying Dielectric Anisotropy and Clearing Point

Based on class-level inference from closely related benzoyloxybenzoate esters, the compound can be added in small amounts to liquid crystal mixtures to raise the clearing point without increasing the driving voltage, while providing a small positive dielectric anisotropy [1]. This makes it a candidate for fine-tuning the thermal and electro-optical properties of advanced LC mixtures.

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